molecular formula C17H24INO5 B4096584 N-[3-(2-iodo-4-methylphenoxy)propyl]cyclopentanamine;oxalic acid

N-[3-(2-iodo-4-methylphenoxy)propyl]cyclopentanamine;oxalic acid

Cat. No.: B4096584
M. Wt: 449.3 g/mol
InChI Key: ZLIZIVAAYNKZDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-iodo-4-methylphenoxy)propyl]cyclopentanamine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a cyclopentanamine moiety linked to a 2-iodo-4-methylphenoxy group via a propyl chain, and it is often associated with oxalic acid as a counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-iodo-4-methylphenoxy)propyl]cyclopentanamine typically involves a multi-step process:

    Formation of the 2-iodo-4-methylphenoxy intermediate: This step involves the iodination of 4-methylphenol using iodine and an oxidizing agent such as sodium iodate.

    Attachment of the propyl chain: The 2-iodo-4-methylphenoxy intermediate is then reacted with 1-bromopropane in the presence of a base like potassium carbonate to form 3-(2-iodo-4-methylphenoxy)propane.

    Cyclopentanamine coupling: The final step involves the reaction of 3-(2-iodo-4-methylphenoxy)propane with cyclopentanamine under reflux conditions to yield N-[3-(2-iodo-4-methylphenoxy)propyl]cyclopentanamine.

    Formation of the oxalate salt: The compound is then treated with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-iodo-4-methylphenoxy)propyl]cyclopentanamine undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized using agents like potassium permanganate.

    Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.

    Substitution: The iodo group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of a phenoxy carboxylic acid derivative.

    Reduction: Formation of a 3-(4-methylphenoxy)propylcyclopentanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(2-iodo-4-methylphenoxy)propyl]cyclopentanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-(2-iodo-4-methylphenoxy)propyl]cyclopentanamine involves its interaction with specific molecular targets. The phenoxy group may interact with receptor sites, while the cyclopentanamine moiety can modulate the activity of enzymes or ion channels. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating neurotransmitter release and receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2-chloro-4-methylphenoxy)propyl]cyclopentanamine
  • N-[3-(2-bromo-4-methylphenoxy)propyl]cyclopentanamine
  • N-[3-(2-fluoro-4-methylphenoxy)propyl]cyclopentanamine

Uniqueness

N-[3-(2-iodo-4-methylphenoxy)propyl]cyclopentanamine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The iodine atom can participate in specific interactions that are not possible with other halogens, making this compound particularly interesting for further research.

Properties

IUPAC Name

N-[3-(2-iodo-4-methylphenoxy)propyl]cyclopentanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22INO.C2H2O4/c1-12-7-8-15(14(16)11-12)18-10-4-9-17-13-5-2-3-6-13;3-1(4)2(5)6/h7-8,11,13,17H,2-6,9-10H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIZIVAAYNKZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCNC2CCCC2)I.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24INO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[3-(2-iodo-4-methylphenoxy)propyl]cyclopentanamine;oxalic acid
Reactant of Route 2
Reactant of Route 2
N-[3-(2-iodo-4-methylphenoxy)propyl]cyclopentanamine;oxalic acid
Reactant of Route 3
Reactant of Route 3
N-[3-(2-iodo-4-methylphenoxy)propyl]cyclopentanamine;oxalic acid
Reactant of Route 4
Reactant of Route 4
N-[3-(2-iodo-4-methylphenoxy)propyl]cyclopentanamine;oxalic acid
Reactant of Route 5
Reactant of Route 5
N-[3-(2-iodo-4-methylphenoxy)propyl]cyclopentanamine;oxalic acid
Reactant of Route 6
Reactant of Route 6
N-[3-(2-iodo-4-methylphenoxy)propyl]cyclopentanamine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.